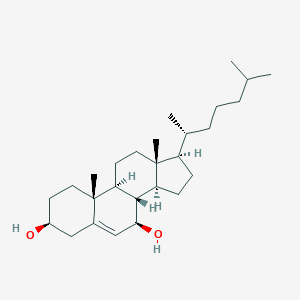

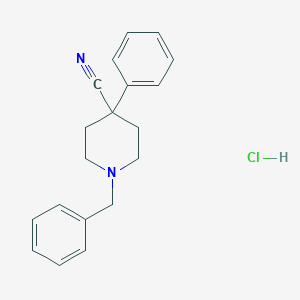

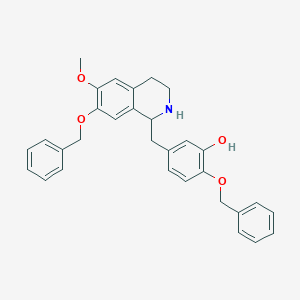

![molecular formula C25H26ClN3O7S3 B024109 2-[[(4-氯苯基)磺酰基]氨基]-4,5-二甲氧基-N-[4-(4-硫代吗啉磺酰基)苯基]苯甲酰胺 CAS No. 254877-04-8](/img/structure/B24109.png)

2-[[(4-氯苯基)磺酰基]氨基]-4,5-二甲氧基-N-[4-(4-硫代吗啉磺酰基)苯基]苯甲酰胺

描述

Synthesis Analysis

The synthesis of compounds related to 2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide often involves the reaction of specific sulfonyl chlorides with various electrophiles in the presence of a base. For example, a study demonstrated the synthesis of N-substituted benzene sulfonamides by reacting benzene sulfonyl chloride with different electrophiles, yielding compounds with significant biological activities (Fatima et al., 2013).

Molecular Structure Analysis

The crystal structure of closely related compounds, such as 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide, reveals significant insights into the spatial arrangement and potential reactivity of these molecules. These compounds typically crystallize in the monoclinic space group, indicating a specific three-dimensional arrangement that could influence their biological activities (Li et al., 2008).

Chemical Reactions and Properties

Compounds in this category often undergo various chemical reactions, including Pummerer-type cyclization, which can significantly affect their structural and functional properties. For instance, the cyclization of N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide using boron trifluoride diethyl etherate as an additive reagent has been documented, highlighting the complexity and versatility of these molecules in chemical synthesis (Saitoh et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and thermal stability, play a crucial role in their potential application and behavior in biological systems. Studies on related compounds have shown that they possess high thermal stability and are soluble in various organic solvents, indicating their robustness and versatility for further applications (Imai et al., 1984).

Chemical Properties Analysis

The chemical properties, including reactivity and binding potential, of compounds like 2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide, are critical for their biological activities. Molecular docking and vibrational spectroscopic investigations using density functional theory (DFT) have provided insights into their reactivity, electronic structure, and potential interactions with biological targets, suggesting their bioactive nature (FazilathBasha et al., 2021).

科学研究应用

药物开发和医学应用

具有磺酰胺基团的化合物,如所讨论的化合物,已显示出重要的药用特性,包括抗癌、抗菌、抗真菌、抗寄生虫、抗氧化和抗肿瘤活性。 Carta、Scozzafava 和 Supuran (2012) 的综述重点介绍了 2008 年至 2012 年间研究的主要磺酰胺类,强调了它们的科学和专利文献。 Xu、Murray 和 McLachlan (2009) 讨论了磺酰脲类药物(一类包括几种抗糖尿病药物)的药效动力学受遗传多态性的显着影响。这些发现指出了相关化合物在药物开发和个性化医疗中的潜力。

环境科学和污染

水源中的持久性有机污染物 (POP),包括与所讨论的化学结构相关的化合物,由于其潜在的健康风险而成为关注的问题。 Bao 等人 (2012) 综述了中国饮用水源和沿海水域中 POPs(包括有机氯杀虫剂和多氯联苯)的污染状况,强调了持续监测和监管限值的必要性。

有机化学和合成应用

包括具有磺酰胺基团的新型取代化合物的合成和结构性质已得到广泛探索,用于各种应用。 Issac 和 Tierney (1996) 讨论了此类化合物的反应途径和光谱性质,提供了对它们在进一步化学合成和应用开发中的潜在用途的见解。

未来方向

属性

IUPAC Name |

2-[(4-chlorophenyl)sulfonylamino]-4,5-dimethoxy-N-(4-thiomorpholin-4-ylsulfonylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN3O7S3/c1-35-23-15-21(22(16-24(23)36-2)28-38(31,32)19-7-3-17(26)4-8-19)25(30)27-18-5-9-20(10-6-18)39(33,34)29-11-13-37-14-12-29/h3-10,15-16,28H,11-14H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJKHTZXXMBJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCSCC3)NS(=O)(=O)C4=CC=C(C=C4)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433322 | |

| Record name | S-3448 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide | |

CAS RN |

254877-04-8 | |

| Record name | S-3448 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

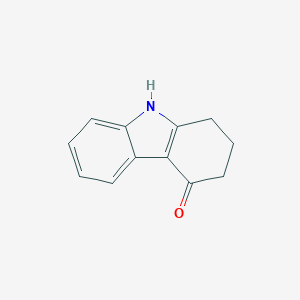

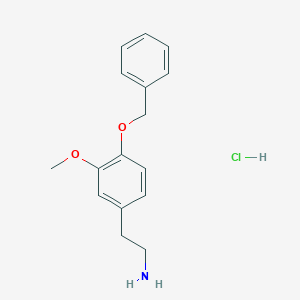

![3-Ethyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B24052.png)

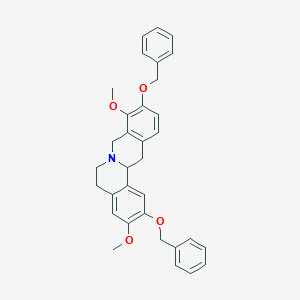

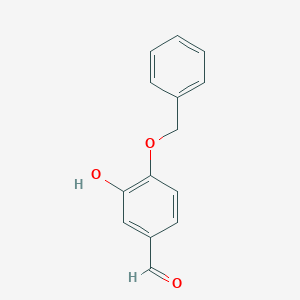

![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)